molecular formula C20H18O B1295548 2,2,2-Triphenylethanol CAS No. 896-32-2

2,2,2-Triphenylethanol

Cat. No.: B1295548
CAS No.: 896-32-2
M. Wt: 274.4 g/mol
InChI Key: KXGOCPRLOMWVLP-UHFFFAOYSA-N
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Description

2,2,2-Triphenylethanol is an organic compound with the chemical formula C20H18O. It is a tertiary alcohol, characterized by three phenyl groups attached to the central carbon atom, which is also bonded to a hydroxyl group. This compound is known for its unique structural properties and its relevance in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,2-Triphenylethanol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with benzophenone to form the desired product. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous monitoring systems is common in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Triphenylethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form triphenylacetaldehyde or triphenylacetic acid under specific conditions.

    Reduction: The compound can be reduced to form triphenylmethane.

    Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of phenyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products Formed:

    Oxidation: Triphenylacetaldehyde, triphenylacetic acid.

    Reduction: Triphenylmethane.

    Substitution: Various substituted triphenylethanol derivatives.

Scientific Research Applications

2,2,2-Triphenylethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 2,2,2-Triphenylethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

2,2,2-Triphenylethanol can be compared with other similar compounds, such as:

    1,1,2-Triphenylethanol: This isomer has a different arrangement of phenyl groups, leading to distinct chemical properties.

    1,2,2-Triphenylethanol: Another isomer with unique structural and chemical characteristics.

    Triphenylmethanol: A related compound with three phenyl groups attached to a central carbon bonded to a hydroxyl group.

Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and physical properties. Its ability to participate in a variety of chemical reactions and its relevance in multiple research fields highlight its importance .

Properties

IUPAC Name

2,2,2-triphenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O/c21-16-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,21H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGOCPRLOMWVLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60288100
Record name 2,2,2-Triphenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60288100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896-32-2
Record name NSC54125
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54125
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,2-Triphenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60288100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of LAH (3.9 g, 0.104 mol) in dry THF (200 mL) was stirred at 0° C. for 20 min. A solution of 2,2,2-triphenylacetic acid (10 g, 0.034 mol) in dry THF (50 mL) was added in a drop-wise manner. The reaction mixture was stirred at RT overnight. Excess LAH was quenched with 1.5 N HCl and the reaction mixture was further stirred for 2 h at RT. The reaction mixture was filtered through celite, washed with ethyl acetate and the filtrate was concentrated under vacuum. The crude product was purified by column chromatography on silica gel (4% ethyl acetate in pet. ether) to give the title compound (4.6 g, 48%). TLC: Pet. ether/EtOAc, 7:3, Rf=0.2
Name
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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